4-(Benzyloxy)-2-chloroquinoline

Catalog No.
S12297879
CAS No.
M.F
C16H12ClNO
M. Wt
269.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-2-chloroquinoline

Product Name

4-(Benzyloxy)-2-chloroquinoline

IUPAC Name

2-chloro-4-phenylmethoxyquinoline

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12ClNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

FTZCYYKIXFLTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Cl

4-(Benzyloxy)-2-chloroquinoline is a chemical compound characterized by its quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. Specifically, this compound features a chloro substituent at the 2-position and a benzyloxy group at the 4-position of the quinoline structure. Its molecular formula is C16H12ClNOC_{16}H_{12}ClNO, and it has a molecular weight of approximately 269.73 g/mol. The compound is known for its potential biological activities and applications in medicinal chemistry, particularly due to its interactions with various biological targets.

Typical of chlorinated compounds and quinolines. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by various nucleophiles under appropriate conditions, such as in nucleophilic aromatic substitution reactions. For instance, it can react with amines or thiols to form corresponding derivatives.
  • Dehydrochlorination: Under strong basic conditions, the chlorine can be removed, leading to the formation of 4-(benzyloxy)quinoline.
  • Functionalization: The benzyloxy group can be further modified through reactions such as demethylation or hydrolysis, allowing for the introduction of additional functional groups.

Research indicates that 4-(benzyloxy)-2-chloroquinoline exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis . Additionally, compounds with similar structures have shown promise in inhibiting various enzymes and receptors involved in cancer and inflammatory pathways .

The synthesis of 4-(benzyloxy)-2-chloroquinoline typically involves several steps:

  • Formation of 2-Chloroquinoline: The initial step often involves chlorination of quinoline derivatives.
  • Alkylation Reaction: The benzyloxy group is introduced via an alkylation reaction using benzyl bromide or another suitable benzyl halide in the presence of a base such as potassium carbonate. This reaction can be conducted in solvents like acetonitrile or dimethyl sulfoxide at elevated temperatures .

For example, one method describes combining 2-chloro-4-hydroxyquinoline with benzyl bromide in acetonitrile under reflux conditions to yield 4-(benzyloxy)-2-chloroquinoline with good yields .

4-(Benzyloxy)-2-chloroquinoline has several applications in medicinal chemistry and pharmaceutical research:

  • Antimicrobial Agents: Its derivatives are being explored for their efficacy against various bacterial strains, including those resistant to standard treatments.
  • Fluorescent Probes: The unique structural properties allow it to be used as a fluorescent probe in biological imaging studies.
  • Drug Development: Compounds derived from this structure are being investigated for their potential roles in treating diseases such as cancer and tuberculosis .

Interaction studies have demonstrated that 4-(benzyloxy)-2-chloroquinoline interacts with multiple biological targets. It has been shown to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are crucial for drug metabolism . These interactions may lead to significant implications for drug-drug interactions and pharmacokinetics.

Additionally, studies involving binding affinity to proteins such as bovine serum albumin indicate potential applications in drug formulation and delivery systems .

Several compounds share structural similarities with 4-(benzyloxy)-2-chloroquinoline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-(Benzyloxy)-4-chloroquinoline178984-56-00.77
6-(Benzyloxy)-2-chloroquinoline623144-17-20.79
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline190728-25-70.74
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline162364-72-90.73
2,4-Dichloro-8-methoxyquinoline32608-29-00.84

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. What distinguishes 4-(benzyloxy)-2-chloroquinoline is its specific arrangement of substituents that may contribute to its unique biological activity profile compared to others listed.

4-(Benzyloxy)-2-chloroquinoline exhibits distinctive nucleophilic substitution reactivity at both the C-2 and C-4 positions due to the electron-withdrawing nature of the quinoline nitrogen and the presence of the chlorine substituent [1] . The compound's molecular formula C₁₆H₁₂ClNO with a molecular weight of 269.73 g/mol provides a stable platform for various nucleophilic displacement reactions [1] . The quinoline ring system activates both positions toward nucleophilic attack, with the C-2 position being particularly susceptible due to the direct influence of the nitrogen heteroatom [9] [11].

Halogen Exchange Reactions at Chlorine-Bearing Carbon

The chlorine atom at the C-2 position of 4-(Benzyloxy)-2-chloroquinoline undergoes facile nucleophilic substitution reactions through a classical addition-elimination mechanism [9] [11]. Radiofluorination studies have demonstrated that 2-chloroquinoline derivatives readily undergo nucleophilic aromatic substitution with fluoride sources, achieving conversion rates of 16-91% depending on reaction conditions [9]. The substitution follows an SₙAr mechanism where the nucleophile attacks the electron-deficient carbon bearing the chlorine substituent [9] [10].

Experimental data shows that 4-(Benzyloxy)-2-chloroquinoline exhibits enhanced reactivity compared to unactivated chloroquinolines due to the combined electron-withdrawing effects of the quinoline nitrogen and the oxygen substituent [9]. Temperature optimization studies reveal that reactions proceed efficiently at 100-110°C in polar aprotic solvents [9]. The ortho effect relative to the quinoline nitrogen significantly enhances the substitution rate compared to meta or para positions [9].

Table 1: Halogen Exchange Reaction Data for 2-Chloroquinoline Derivatives

SubstrateNucleophileTemperature (°C)Yield (%)Reference
4-(Benzyloxy)-2-chloroquinoline[¹⁸F]F⁻11089 [9]
2-Chloro-4-phenoxyquinolineF⁻10076 [9]
2-Chloroquinoline[¹⁸F]F⁻10065 [9]

Benzyloxy Group Transformations Through Hydrogenolysis

The benzyloxy protecting group at the C-4 position undergoes selective cleavage through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [16] [17]. This transformation proceeds via heterogeneous catalysis where the benzyl carbon-oxygen bond is cleaved to yield toluene and the corresponding 4-hydroxyquinoline derivative [16] [19]. The reaction typically requires atmospheric pressure hydrogen and palladium on carbon catalyst in methanol or ethanol solvent at room temperature [17] [19].

Mechanistic studies indicate that the hydrogenolysis proceeds through initial coordination of the benzyl group to the palladium surface, followed by hydrogen insertion and carbon-oxygen bond cleavage [16] [17]. The process is highly selective for benzyl ethers over other ether linkages, making it valuable for synthetic applications [19]. Reaction yields typically range from 85-95% under optimized conditions [17].

Table 2: Benzyloxy Group Hydrogenolysis Reaction Conditions

CatalystSolventPressureTemperatureTimeYield (%)
Palladium/CarbonMethanol1 atm H₂25°C2-4 h90-95
Palladium/CarbonEthanol1 atm H₂25°C3-6 h85-90

Cycloaddition Reactions for Polycyclic System Construction

The quinoline ring system in 4-(Benzyloxy)-2-chloroquinoline serves as both a diene and dienophile component in various cycloaddition reactions, enabling the construction of complex polycyclic architectures [21] [24]. The compound participates in energy-transfer mediated cycloadditions that proceed through triplet excited states, providing access to bridged heterocyclic systems [24] [25].

[4+2] Cycloadditions with Dienophiles

4-(Benzyloxy)-2-chloroquinoline undergoes photochemical [4+2] cycloaddition reactions with electron-deficient alkenes to form bridged polycyclic products [24] [25]. These dearomative cycloadditions require photosensitization with iridium complexes or similar catalysts to access the requisite triplet excited states [24]. The reactions proceed with high regio- and diastereoselectivity, typically favoring syn-addition products [24] [25].

Experimental investigations demonstrate that quinoline substrates bearing substituents at positions 2-8 are compatible with this transformation [24]. The presence of Lewis acids such as boron trifluoride enhances reaction rates by lowering the energy barrier for radical addition steps [25]. Computational studies reveal that the first intermolecular radical addition step is reversible, with the second intramolecular radical recombination being selectivity-determining [25].

Table 3: Photochemical [4+2] Cycloaddition Data

Quinoline SubstrateDienophilePhotosensitizerYield (%)Selectivity (syn:anti)
6-MethylquinolineNorbornadiene[Ir-F]8515:1
8-MethylquinolineCyclobutene[Ir-F]7812:1
2-PhenylquinolineMaleic anhydride[Ir-F]718:1

1,3-Dipolar Additions for Heterocyclic Annulation

Quinoline derivatives participate in 1,3-dipolar cycloaddition reactions through the formation of quinolinium ylides [29] [31]. These ylides, generated by deprotonation of quinolinium salts, undergo [3+2] cycloaddition with electron-poor alkenes to form pyrroloquinoline products [29] [31]. The reactions proceed with complete regioselectivity and high stereoselectivity, yielding single stereoisomers [31].

The mechanism involves initial formation of a quinolinium salt through alkylation, followed by base-mediated deprotonation to generate the azomethine ylide [31]. This ylide then undergoes cycloaddition with dipolarophiles such as methyl acrylate or dimethyl fumarate [31]. Alternative pathways involve conjugate addition followed by cyclization rather than concerted cycloaddition [29].

Table 4: 1,3-Dipolar Cycloaddition Reaction Data

Quinolinium SaltDipolarophileBaseYield (%)Selectivity
Quinolinium bromoacetateMethyl acrylateTriethylamine68>20:1
Quinolinium bromoacetamideDimethyl fumarateTriethylamine72>20:1
Phenanthridinium ketoneMethyl methacrylateDiazabicycloundecene6515:1

Schiff Base Formation and Subsequent Transformations

4-(Benzyloxy)-2-chloroquinoline can undergo condensation reactions at positions where formyl or amino substituents are present, leading to Schiff base formation [37] [38]. These imine-containing products serve as versatile intermediates for further synthetic transformations and metal coordination chemistry [44] [45].

Condensation Reactions with Aromatic Amines

The formation of Schiff bases from quinoline aldehydes and aromatic amines proceeds through nucleophilic addition of the amine to the carbonyl group, followed by elimination of water [39] [42]. This condensation is typically catalyzed by Lewis acids such as samarium nitrate or performed under mild heating conditions in ethanol [38] [40]. The reaction exhibits optimal rates near pH 5, where sufficient acid catalysis occurs without protonating the amine nucleophile [39].

Mechanistic studies reveal a stepwise process involving initial nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine product [39] [42]. The reaction rate depends significantly on the electronic nature of both the aldehyde and amine components [39]. Electron-withdrawing substituents on the aldehyde enhance reactivity, while electron-donating groups on the amine increase nucleophilicity [40].

Table 5: Schiff Base Formation Reaction Data

Quinoline AldehydeAromatic AmineCatalystYield (%)Reaction Time
2-Chloro-3-formylquinoline4-MethoxyanilineSamarium nitrate852 h
3-Formylquinoline4-ChloroanilineAcetic acid783 h
6-Formylquinoline2-Methylanilinep-Toluenesulfonic acid822.5 h

Metal Complexation Through Imine Linkages

Quinoline-derived Schiff bases readily coordinate to transition metals through both the quinoline nitrogen and the imine nitrogen, forming stable chelate complexes [44] [47]. These bidentate ligands exhibit enhanced biological activity compared to the free ligands due to increased lipophilicity and altered electronic properties upon coordination [45] [46]. Common metals that form complexes include copper(II), cobalt(II), nickel(II), and silver(I) [46] [47].

Spectroscopic characterization reveals that metal coordination occurs through nitrogen atoms, as evidenced by shifts in the carbon-nitrogen stretching frequencies and changes in nuclear magnetic resonance chemical shifts [44] [47]. The complexes typically adopt octahedral or tetrahedral geometries depending on the metal and additional ligands present [46] [47]. Silver complexes show particular versatility, forming both three-coordinate and four-coordinate species depending on steric factors [46].

Table 6: Metal Complex Formation Data

Schiff Base LigandMetal IonStoichiometryGeometryStability Constant (log K)
Quinoline-benzaldimineCu(II)1:2Octahedral8.4
Quinoline-salicylaldimineNi(II)1:2Octahedral7.8
Quinoline-thiazoleimineAg(I)1:2Tetrahedral6.2

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

269.0607417 g/mol

Monoisotopic Mass

269.0607417 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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